molecular formula C11H10ClN3OS2 B11019737 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide

Cat. No.: B11019737
M. Wt: 299.8 g/mol
InChI Key: XZIXTHUTYRHQFJ-UHFFFAOYSA-N
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Description

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted thiazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the chloro group and the cyclopentane ring. The final step involves the formation of the carboxamide group.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is typically introduced through a cyclization reaction, which can be facilitated by using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide is unique due to its specific combination of a chloro-substituted thiazole ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C11H10ClN3OS2

Molecular Weight

299.8 g/mol

IUPAC Name

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H10ClN3OS2/c1-5-8(14-10(12)17-5)9(16)15-11-13-6-3-2-4-7(6)18-11/h2-4H2,1H3,(H,13,15,16)

InChI Key

XZIXTHUTYRHQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

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